trans-3,4-Pyrrolidinediyldimethanol hydrochloride trans-3,4-Pyrrolidinediyldimethanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527573
InChI: InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
SMILES: C1C(C(CN1)CO)CO.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol

trans-3,4-Pyrrolidinediyldimethanol hydrochloride

CAS No.:

Cat. No.: VC13527573

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

trans-3,4-Pyrrolidinediyldimethanol hydrochloride -

Specification

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
IUPAC Name [(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
Standard InChI Key MXRHFPPLNZYSOO-GEMLJDPKSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)CO)CO.Cl
SMILES C1C(C(CN1)CO)CO.Cl
Canonical SMILES C1C(C(CN1)CO)CO.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Structural Features

The IUPAC name for trans-3,4-pyrrolidinediyldimethanol hydrochloride is (3R,4R)-pyrrolidine-3,4-diyldimethanol dihydrochloride, reflecting its stereochemistry and functional groups . The pyrrolidine ring adopts a chair-like conformation, with the two hydroxymethyl groups occupying equatorial positions to minimize steric strain . The hydrochloride salt enhances aqueous solubility, a critical feature for biological applications.

Table 1: Key Identifiers of trans-3,4-Pyrrolidinediyldimethanol Hydrochloride

PropertyValue
Molecular FormulaC₆H₁₄Cl₂N₂O₂
Molecular Weight217.10 g/mol (calculated)
CAS Registry NumberNot formally assigned
SMILES NotationCl.Cl.OC@HCO
InChI KeyComputed as unavailable

Synthesis and Structural Optimization

Catalytic Hydrogenation of Pyrrolidinones

A patent describing the synthesis of trans-4-aminocyclohexylmethanol hydrochloride (CN103420855A) outlines a multi-step process involving catalytic hydrogenation, phthaloyl protection, and ester reduction . Adapting this method, a pyrrolidinone intermediate could be reduced using ruthenium dioxide under high-pressure hydrogen to yield the trans-diol configuration .

Stereochemical Control

The trans configuration is achieved through stereoselective reduction. For instance, the use of chiral catalysts or enantioselective enzymes ensures the desired (3R,4R) stereochemistry, as seen in the synthesis of related pyrrolidine derivatives .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt form confers high solubility in polar solvents such as water and methanol, with limited solubility in apolar solvents like hexane. Stability studies of analogous compounds suggest that the hydrochloride salt is hygroscopic, requiring storage under anhydrous conditions .

Spectroscopic Characterization

  • NMR Spectroscopy: The 1H^1H NMR spectrum would display distinct signals for the pyrrolidine ring protons (δ 2.5–3.5 ppm) and hydroxymethyl groups (δ 3.6–4.2 ppm) .

  • IR Spectroscopy: Strong absorption bands near 3300 cm1^{-1} (O–H stretch) and 2500 cm1^{-1} (N–H stretch of hydrochloride) are expected .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s rigid bicyclic structure and stereocenters make it a valuable intermediate in synthesizing bioactive molecules. For example, peptide deformylase inhibitors, such as those disclosed in WO2009061879A1, incorporate similar pyrrolidine scaffolds to enhance binding affinity .

Antimicrobial Activity

While direct evidence is lacking, structurally related pyrrolidine derivatives exhibit antibacterial properties by targeting bacterial enzymes . The hydroxymethyl groups may facilitate interactions with hydrophilic binding pockets.

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